1,6-Dibromodibenzo-P-dioxin

Description

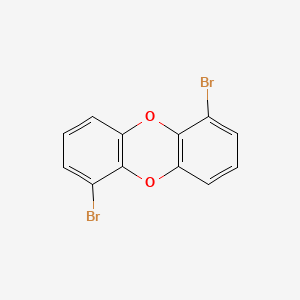

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGASKWLMBOFPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238532 | |

| Record name | 1,6-Dibromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91371-14-1 | |

| Record name | 1,6-Dibromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091371141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dibromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation Pathways of 1,6 Dibromodibenzo P Dioxin

Anthropogenic Formation Mechanisms

Polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), collectively known as PBDD/Fs, are not intentionally produced but are formed as unintentional byproducts in various industrial and thermal processes. Their formation is often linked to the presence of brominated flame retardants (BFRs) or other brominated aromatic compounds that are heated or burned. pops.intpops.int

Thermal Processes and Combustion By-products

Thermal processes, particularly those involving the combustion of materials containing brominated compounds, are a significant source of PBDD/F emissions. diva-portal.org

The pyrolysis and incineration of plastics and other materials treated with brominated flame retardants (BFRs) are major pathways for the formation of PBDD/Fs. diva-portal.orgresearchgate.net When these materials undergo thermal stress, such as during combustion or even in recycling processes like extrusion and molding, PBDD/Fs can be generated. pops.intresearchgate.net The amount of PBDD/Fs formed is influenced by the combustion conditions. diva-portal.org Incomplete and uncontrolled combustion, such as in accidental fires, can lead to the formation of high amounts of PBDD/Fs. researchgate.net

Polybrominated diphenyl ethers (PBDEs), a common type of BFR, are significant precursors to PBDD/F formation. researchgate.netacs.org Mechanistic studies have shown that the loss of a bromine or hydrogen atom from a PBDE molecule, followed by a ring-closure reaction, is a key step in the formation of PBDFs. acs.org The subsequent reaction with oxygen can then lead to the formation of PBDDs. acs.org The degree and pattern of bromination on the PBDE molecule have a minor influence on the formation mechanisms. acs.org

The presence of certain metals, such as antimony(III) oxide, can increase the amount of PBDD/Fs formed during the thermal treatment of BFR-containing plastics. researchgate.net

Table 1: PBDD/F Formation from BFR Pyrolysis

| Precursor | Process | Conditions | Key Findings |

| Polybrominated diphenyl ethers (PBDEs) | Pyrolysis & Incineration | Thermal Stress | A primary pathway for PBDD/F formation. researchgate.netacs.org |

| Plastics containing BFRs | Combustion | Incomplete & Uncontrolled | Can produce high levels of PBDD/Fs. researchgate.net |

| BFR-treated plastics | Thermal Treatment | Presence of antimony(III) oxide | Increases the yield of PBDD/Fs. researchgate.net |

Metallurgical industries are another notable source of PBDD/F emissions. diva-portal.org Studies have found that some metallurgical processes can emit PBDD/Fs in amounts similar to or even higher than their chlorinated counterparts (PCDD/Fs). pops.int The use of scrap metal, which may be contaminated with BFRs from various consumer and industrial products, can contribute to the formation of PBDD/Fs during smelting and other high-temperature processes. researchgate.net

Industrial By-product Formation

PBDD/Fs, including 1,6-dibromodibenzo-p-dioxin, can also be formed as unintentional by-products during various industrial manufacturing processes. diva-portal.orgontosight.ai

The synthesis of certain brominated organic chemicals can lead to the formation of PBDD/Fs as contaminants. For instance, PBDD/Fs have been found in commercial BFR mixtures. pops.intpops.int Specifically, tetrabrominated PBDDs have been identified as by-products in the synthesis of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). pops.int The conditions used in the manufacturing of bromophenols, which are precursors to some BFRs, can also be conducive to the formation of PBDDs. epa.gov

Table 2: PBDD/F Formation in Chemical Manufacturing

| Industrial Process | Precursors/Reactants | Potential PBDD/F Contaminants |

| Synthesis of BTBPE | 2,4,6-tribromophenol | Tetrabrominated PBDDs |

| Production of Bromophenols | Phenol (B47542), Bromine | Dibromodibenzo-p-dioxins |

The production and processing of plastic materials that incorporate BFRs can also be a source of PBDD/F formation. diva-portal.orgresearchgate.net Thermal stress during processes like extrusion and molding can be sufficient to convert precursor compounds, such as PBDEs, into PBDD/Fs. pops.intdiva-portal.org This means that even before the final product reaches the end of its life cycle, it can already contain levels of PBDD/Fs that were generated during its manufacture. researchgate.netstorkapp.me

Chemical Synthesis Routes and Derivatives

The creation of dibenzo-p-dioxins and their derivatives in a laboratory setting can be achieved through several established chemical reactions. These methods are crucial for producing standards for analytical studies and for investigating the properties of these compounds.

Laboratory Preparations of Dibenzo-p-Dioxins

The synthesis of dibenzo-p-dioxins, including halogenated variants, has been a subject of study for decades, leading to a variety of established laboratory procedures. usda.gov These methods are essential for creating analytical standards to detect and quantify these compounds in environmental samples. taylorfrancis.com

One common approach involves the self-condensation of alkali metal salts of ortho-halogenated phenols. taylorfrancis.com For instance, the catalytic condensation of potassium 2-bromo-4-chlorophenate has been used to produce 2,7-dichlorodibenzo-p-dioxin (B167052) in a significant yield. researchgate.net Similarly, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a well-known congener, is prepared through the catalytic condensation of potassium 2,4,5-trichlorophenate. researchgate.net The pyrolysis of chlorinated phenates at approximately 280°C is another method that results in the formation of specific chlorinated dibenzodioxin congeners. nih.gov

The synthesis of the parent dibenzo-p-dioxin (B167043) nucleus can be accomplished through methods like the Ullmann condensation. For example, the reaction of o-bromophenol with 5-bromo-6-hydroxyquinoline yields diphenylene dioxide, among other products. researchgate.net

| Starting Material(s) | Reaction Conditions | Product(s) | Reference |

|---|---|---|---|

| Potassium 2-bromo-4-chlorophenate | Catalytic condensation | 2,7-Dichlorodibenzo-p-dioxin | researchgate.net |

| Potassium 2,4,5-trichlorophenate | Catalytic condensation | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | researchgate.net |

| Sodium 2,3,4,6-tetrachlorophenate | Pyrolytic condensation | Hexachlorodibenzo-p-dioxin isomer mixture | researchgate.net |

| Pentachlorophenol | Chlorination in trichlorobenzene | Octachlorodibenzo-p-dioxin | researchgate.net |

| o-Bromophenol and 5-bromo-6-hydroxyquinoline | Ullmann condensation | Diphenylene dioxide | researchgate.net |

Substitution Reactions Involving Dibenzo-p-Dioxin Derivatives

The dibenzo-p-dioxin core is an aromatic structure that can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups, including halogens. usda.govthieme-connect.de This provides a pathway to synthesize specific halogenated derivatives from the parent compound or other substituted dioxins.

For example, the sulfonation of dibenzo-p-dioxin with concentrated sulfuric acid or chlorosulfonic acid results in a disulfonic acid. researchgate.net This intermediate can then be converted to 2,7-dibromodibenzo-p-dioxin (B1583168), confirming that the substitution occurs at the 2 and 7 positions. researchgate.net Further, the bromination of 1,6-dimethoxydibenzo-p-dioxin in glacial acetic acid yields a dibromide, which has been identified as 1,6-dimethoxy-4,9-dibromodibenzo-p-dioxin. researchgate.net This indicates that the bromine atoms are added at the 4 and 9 positions.

Nitration is another key substitution reaction. The nitration of this compound with fuming nitric acid in glacial acetic acid produces 1,6-dibromo-4,9-dinitrodibenzo-p-dioxin. researchgate.net These substitution reactions are fundamental in creating a variety of specifically substituted dibenzo-p-dioxin congeners for research purposes.

Formation from Halogenated Phenols Pyrolysis

The thermal decomposition, or pyrolysis, of halogenated phenols is a well-documented pathway for the formation of halogenated dibenzo-p-dioxins. tandfonline.comtandfonline.com This process is of significant environmental concern as it can occur during the incineration of waste containing brominated flame retardants. nih.gov

Studies have shown that the pyrolysis of 2,4-dibromophenol (B41371) (DBP) at temperatures between 290-450°C leads to the formation of various brominated compounds, including dibromodibenzo-p-dioxins. nih.govacs.org Specifically, when DBP was pyrolyzed at 350°C, dibromodibenzo-p-dioxin was among the products formed. acs.org At higher temperatures, the yield of such products can increase. acs.org

The mechanism of this reaction in the gas phase involves the initial formation of phenoxy radicals from chlorophenols in the presence of oxygen at temperatures above 340°C. nih.gov These radicals can then dimerize to form polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov The reaction pathway is influenced by factors such as temperature, the substitution pattern of the initial chlorophenol, and the concentration of oxygen. nih.gov

Biogenic Formation Hypotheses and Evidence

While many halogenated dioxins are considered anthropogenic, there is growing evidence to suggest that some, particularly polybrominated dibenzo-p-dioxins (PBDDs), may also be formed through natural processes in marine environments.

Natural Production in Marine Environments

Research has indicated the presence of PBDDs in various marine organisms, with levels often being higher in marine environments compared to freshwater ones. pops.intee-net.ne.jpdiva-portal.org This has led to the hypothesis that these compounds may be naturally produced. pops.intdiva-portal.org The spatial distribution of PBDDs, with increasing concentrations observed from the Bothnian Bay to the Baltic Proper, supports the idea of a diffuse, natural source. ee-net.ne.jpdiva-portal.org

The levels of PBDDs in some fish from the Baltic Proper have been found to exceed those of their chlorinated counterparts (PCDDs). pops.intdiva-portal.org It has been proposed that the biosynthesis of PBDDs could occur through the enzymatic or photolytic coupling of naturally occurring bromophenols or hydroxylated polybrominated diphenyl ethers (OH-PBDEs). pops.int These precursor compounds are known to be produced by various marine organisms. diva-portal.orgplos.org

Role of Algae and Cyanobacteria in PBDD Formation

Several studies point towards marine algae and cyanobacteria as potential key players in the natural production of PBDDs. diva-portal.org These organisms are known to synthesize a variety of organobromine compounds. ee-net.ne.jp High concentrations of PBDDs, along with their potential precursors like OH-PBDEs, have been detected in Baltic biota, including cyanobacteria and algae. diva-portal.org

Certain species of filamentous macroalgae, such as Pilayella, Ceramium, and Cladophora, have been suggested as major natural producers of OH-PBDEs and, consequently, PBDDs. diva-portal.org The seasonal fluctuations in the concentrations of these compounds appear to be linked to the life cycles of these macroalgae. diva-portal.org While the exact enzymatic pathways are still under investigation, the evidence strongly suggests that these primary producers are a significant source of naturally formed PBDDs in marine ecosystems. diva-portal.orgethz.ch

Biosynthesis Routes from Bromophenol Precursors

The natural formation of this compound is understood to occur through the enzymatic transformation of bromophenol precursors, a process observed in various marine environments. This biosynthetic pathway is primarily mediated by enzymes that catalyze both the bromination of phenolic compounds and their subsequent condensation into the core dioxin structure.

The foundational step in this biosynthesis is the generation of bromophenol precursors. This is largely attributed to the action of bromoperoxidase (BPO) enzymes. ee-net.ne.jp These enzymes, found in various marine organisms like algae, facilitate the electrophilic substitution of bromine onto phenol rings in the presence of bromide ions. ee-net.ne.jp Due to the directing effects of the hydroxyl group on the phenol ring, bromination occurs preferentially at the ortho- and para-positions. ee-net.ne.jp This leads to the formation of a suite of key bromophenol precursors, including 2-bromophenol (B46759), 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol. ee-net.ne.jp

Following the formation of these precursors, it is proposed that the same or similar peroxidase enzymes catalyze their oxidative coupling to form the dibenzo-p-dioxin skeleton. ee-net.ne.jp The condensation of two bromophenol molecules results in the formation of various polybrominated dibenzo-p-dioxin (PBDD) congeners. The specific substitution pattern of the resulting dioxin is dependent on the precursor molecules and the reaction mechanism.

While direct enzymatic condensation of common bromophenol precursors has been shown to form several dibromodibenzo-p-dioxin (DBDD) isomers, the formation of the 1,6-DBDD congener is less directly documented in biosynthetic studies. ee-net.ne.jp However, strong evidence for its formation pathway can be inferred from analogous reactions observed with chlorinated compounds. Research on the formation of polychlorinated dibenzo-p-dioxins (PCDDs) has shown that 1,6-dichlorodibenzo-p-dioxin (B1595797) is formed from the precursor 1,2,3-trichlorobenzene. epa.gov It is widely assumed that the formation mechanisms for PBDDs are similar to those for their chlorinated counterparts. epa.gov This suggests that this compound likely forms from a tribromophenol precursor through a similar enzymatic condensation mechanism.

The table below summarizes the findings on the formation of various DBDD isomers from bromophenol precursors, as identified in environmental and laboratory studies.

Table 1: Postulated Biosynthetic Formation of Dibromodibenzo-p-dioxin Isomers

| Resulting DBDD Isomer | Postulated Formation Pathway | Precursor Example(s) | Reference(s) |

|---|---|---|---|

| This compound | Analogy to chlorinated compounds | Tribromophenol | epa.gov |

| 1,3-Dibromodibenzo-p-dioxin | Direct Condensation | 2,4-Dibromophenol | ee-net.ne.jp |

| 1,8-Dibromodibenzo-p-dioxin | Direct Condensation | 2,6-Dibromophenol | ee-net.ne.jp |

| 2,7-Dibromodibenzo-p-dioxin | Direct Condensation | 4-Bromophenol | ee-net.ne.jp |

| 1,7-Dibromodibenzo-p-dioxin | Smiles Rearrangement | Not Specified | ee-net.ne.jp |

| 2,8-Dibromodibenzo-p-dioxin | Smiles Rearrangement | Not Specified | ee-net.ne.jp |

Further research has identified that microorganisms associated with marine life, such as sponges, can also play a role in the transformation of these compounds. nih.gov Studies have demonstrated that these microbial communities can dehalogenate bromophenols, preferentially removing bromine atoms from the ortho positions. nih.gov This indicates a dynamic environmental interplay of formation and degradation pathways that influence the final distribution of PBDD congeners, including this compound.

Environmental Occurrence and Distribution of 1,6 Dibromodibenzo P Dioxin

Presence in Environmental Compartments

The environmental fate of 1,6-dibromodibenzo-p-dioxin is influenced by its physical and chemical properties, which dictate its movement and partitioning between air, water, soil, and biota. ontosight.ai Like other dioxins, it is a solid at room temperature and has low water solubility, leading to its association with particulate matter. ontosight.ai

In aquatic environments, PBDDs, including this compound, are expected to behave similarly to their chlorinated analogs, polychlorinated dibenzo-p-dioxins (PCDDs). inchem.org Due to their hydrophobic nature, these compounds tend to adsorb to sediment and suspended particles in the water column. diva-portal.org Consequently, sediments often act as a significant reservoir for these pollutants in aquatic systems. inchem.orgresearchgate.net

Studies have detected various PBDD congeners in aquatic biota. inchem.org The presence of these compounds in organisms is a result of bioaccumulation from the surrounding water and sediment, as well as biomagnification through the food web. researchgate.netnih.gov

In terrestrial environments, this compound and other PBDDs can be deposited onto soil from the atmosphere. ontosight.ai Their persistence in soil is a concern, as they can remain for extended periods, posing a long-term risk of exposure to organisms and potential leaching into groundwater. ontosight.ai Contamination of soil can occur through atmospheric deposition from industrial emissions and incineration processes. ontosight.ai

The primary pathway for the widespread distribution of PBDDs is through atmospheric transport. diva-portal.org These compounds can be released into the atmosphere from various sources and travel long distances before being deposited in terrestrial and aquatic ecosystems. diva-portal.orgrsc.org The atmospheric deposition of PBDDs has been observed to vary seasonally, influenced by meteorological factors such as rainfall and temperature. rsc.org Both gas-phase and particle-associated PBDDs are subject to atmospheric removal processes, with photolysis and reaction with hydroxyl radicals being significant for gas-phase compounds, while wet and dry deposition are important for particle-associated PBDDs. nih.gov

Environmental Transport, Fate, and Transformation of 1,6 Dibromodibenzo P Dioxin

Transport Mechanisms

Transport mechanisms are critical in determining the ultimate distribution and potential exposure pathways of 1,6-dibromodibenzo-p-dioxin in the environment. Its physical and chemical properties are the primary drivers of its movement.

This compound is a solid at room temperature with a molecular formula of C₁₂H₆Br₂O₂. ontosight.ai Its partitioning behavior is largely dictated by its low water solubility and high lipophilicity, characteristics common to halogenated dioxins. These properties are quantified by parameters such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). While experimental data for the 1,6-isomer are scarce, its properties can be estimated from data on related compounds.

The tendency of a chemical to bind to soil or sediment is described by the Koc. ca.govecetoc.org Quantitative Structure-Property Relationship (QSPR) models have been developed to predict log Koc for polyhalogenated persistent organic pollutants, with experimental values for various congeners ranging from 2.19 to 8.09. d-nb.info For chlorinated dioxins, log Koc values can be estimated from water solubility (S, in mg/L) using regression equations such as: log(Koc) = -0.55 * log(S) + 3.64. epa.gov Given the high hydrophobicity of dibromodioxins, this compound is expected to have a high Koc value, indicating strong adsorption to organic matter in soil and sediments. ontosight.aica.gov This strong binding limits its mobility and potential for leaching into groundwater. epa.gov

The octanol-water partition coefficient (Kow) is a key indicator of a substance's lipophilicity and potential for bioaccumulation. sfu.ca The log Kow for PBDD congeners is estimated to range from 4.9 to 11.5. pops.int A calculated log Kow for the related compound 1-bromo-dibenzo-dioxin is 4.347. chemeo.com In general, the log Kow values for chlorinated dioxins increase with the degree of chlorination, ranging from approximately 4.5 for the unsubstituted parent compound to 13 for the octachloro-congener. osti.govnih.gov Based on these trends, this compound would have a high log Kow value, signifying its preference for partitioning into fatty tissues over aqueous environments.

Long-range atmospheric transport is also a significant distribution route for dioxins. ca.gov Despite their low vapor pressure, these compounds can travel long distances in the atmosphere, likely adsorbed to particulate matter, before being deposited in terrestrial and aquatic systems. ca.govepa.gov

Table 1: Estimated Physicochemical Properties and Partitioning Behavior of Dibromodibenzo-p-dioxins

| Property | Estimated Value/Behavior | Significance |

| Molecular Formula | C₁₂H₆Br₂O₂ | Basic identity of the compound. ontosight.ai |

| Physical State | Solid at room temperature | Influences environmental handling and transport. ontosight.ai |

| Log Kow | High (estimated > 5) | Indicates high lipophilicity and potential for bioaccumulation. pops.intchemeo.com |

| Log Koc | High | Suggests strong binding to organic carbon in soil and sediment, leading to low mobility. d-nb.infoepa.gov |

| Water Solubility | Very low | Limits its concentration in the aqueous phase and promotes partitioning to sediment. epa.gov |

| Vapor Pressure | Low | Reduces volatilization from soil and water but allows for atmospheric transport when adsorbed to particles. ca.gov |

| Henry's Law Constant | Low to Moderate | A low value suggests that volatilization from water surfaces is not a dominant process, especially given strong sediment adsorption. nih.gov |

Due to its high lipophilicity and resistance to metabolic degradation, this compound has a strong tendency to bioaccumulate in living organisms. researchgate.netontosight.ai Persistent organic pollutants with these characteristics can build up in the fatty tissues of organisms and biomagnify, reaching higher concentrations at successively higher trophic levels in the food chain. researchgate.netuliege.be

The potential for a chemical to bioaccumulate is often predicted using its log Kow value. The high estimated log Kow for this compound suggests a significant potential for bioaccumulation. pops.int The bioconcentration factor (BCF), which measures the uptake of a chemical from water, can be estimated from log Kow. For example, a generalized equation for organic chemicals is: log(BCF) = 0.76 * log(Kow) - 0.23. epa.gov This relationship indicates that the high log Kow of brominated dioxins would lead to a high BCF.

Environmental Transformation Processes

This compound can be transformed in the environment through several processes, including degradation by light, heat, and microbial activity.

Photodegradation, or the breakdown of molecules by light, is a significant transformation pathway for dioxins in the environment, particularly on surfaces exposed to sunlight. epa.govinchem.org Brominated dioxins are generally considered to be less photochemically stable than their chlorinated counterparts. inchem.org

The primary photochemical pathway for PBDDs is reductive debromination, where bromine atoms are sequentially removed from the molecule. inchem.org The rate of this decomposition depends on the number and position of the bromine substituents, with higher brominated congeners typically having shorter half-lives. inchem.org

While kinetic data for this compound is not specifically reported, studies on related compounds provide valuable insight. The photodegradation half-life for tetrabromodibenzo-p-dioxin (tetraBDD) isomers in a thin layer of surface soil exposed to daylight was estimated to be between 3 and 6 months. pops.intinchem.org In contrast, the half-life of the highly chlorinated 2,3,7,8-TCDD on soil surfaces is estimated to be between 1 and 3 years. epa.gov This supports the finding that brominated dioxins degrade faster than chlorinated ones under photolytic conditions. However, photodegradation is unlikely to be a relevant process in deeper soil layers or in sediments where light cannot penetrate. epa.govpops.int

Table 2: Estimated Photodegradation Half-Lives of Dioxins in Different Media

| Compound Class | Medium | Half-Life | Reference |

| Tetrabromodibenzo-p-dioxins (TetraBDDs) | Surface Soil (5 mm layer) | 3 - 6 months | pops.intinchem.org |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | Soil Surface | 1 - 3 years | epa.gov |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (B1210597) (TBDD) | Organic Solution (sunlight) | 0.8 minutes | inchem.org |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | Solid Film (sunlight) | 32 hours | inchem.org |

Thermolytic degradation is a key transformation process for this compound, particularly in high-temperature environments such as industrial processes and waste incineration. ontosight.ai Research indicates that dibromodibenzo-p-dioxins can both be formed and destroyed under thermal stress.

Studies on the pyrolysis of brominated phenols, which are potential precursors to PBDDs, show that dibromodibenzo-p-dioxins are significant products. The pyrolysis of 2,4-dibromophenol (B41371) yielded 2,7-dibromodibenzo-p-dioxin (B1583168) as a major product, with the maximum yield observed at 400 °C. koreascience.kr At a higher temperature of 500 °C, decomposition of the dibromodioxin through debromination was observed, leading to the formation of less-substituted bromodioxins. koreascience.kr Similarly, the surface-mediated pyrolysis of 2-bromophenol (B46759) on a copper oxide/silica catalyst produced dibromodibenzo-p-dioxin (DBDD) over a temperature range of 250-550 °C. acs.orgnih.gov

Conversely, higher temperatures can lead to the destruction of PBDDs. In laboratory experiments, PBDDs formed at 600 °C were reportedly no longer detectable at 800 °C, suggesting effective thermal degradation. inchem.org

Table 3: Thermal Formation and Degradation of Dibromodibenzo-p-dioxins

| Process | Precursor/Compound | Temperature Range (°C) | Observation | Reference |

| Formation | 2,4-Dibromophenol | 400 | Maximum yield of 2,7-dibromodibenzo-p-dioxin. | koreascience.kr |

| Formation | 2-Bromophenol | 250 - 550 | Formation of dibromodibenzo-p-dioxin observed. | acs.orgnih.gov |

| Degradation | 2,7-Dibromodibenzo-p-dioxin | 500 | Decomposition by debromination to form less substituted dioxins. | koreascience.kr |

| Degradation | PBDDs (general) | 800 | PBDDs formed at 600 °C were no longer detectable. | inchem.org |

Biotransformation by microorganisms is a fundamental process for the natural attenuation of many organic pollutants. However, halogenated dioxins are generally resistant to microbial attack, with their persistence increasing with the degree of halogenation. epa.govresearchgate.net

Aerobic bacteria from genera such as Rhizorhabdus (formerly Sphingomonas), Pseudomonas, Beijerinckia, and Rhodococcus have been shown to degrade the parent compound dibenzo-p-dioxin (B167043) and some of its lower chlorinated derivatives. smujo.idnih.govnih.govepa.gov The degradation is typically initiated by a dioxygenase enzyme that attacks the aromatic ring, often at a position adjacent to the ether oxygen. nih.govepa.gov For example, Rhizorhabdus wittichii RW1 can use dibenzo-p-dioxin as a carbon source. smujo.id

However, studies have shown that the rate of microbial oxidation decreases as the number of chlorine atoms on the dioxin molecule increases. researchgate.net In one key study, a Beijerinckia species was able to oxidize monochlorinated dibenzo-p-dioxins but produced no detectable metabolites from dichlorinated dibenzo-p-dioxins. researchgate.net This suggests that this compound, as a di-halogenated congener, would be significantly more resistant to microbial degradation than the parent compound or monobrominated congeners. While complete mineralization is unlikely, some biotransformation may occur through co-metabolism, where the degradation is facilitated by the presence of another growth-supporting substrate. nih.gov

Toxicological Research on 1,6 Dibromodibenzo P Dioxin and Dioxin Like Congeners

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms of Action

The biological and toxicological effects of 1,6-Dibromodibenzo-p-dioxin and related halogenated aromatic hydrocarbons are primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR). oup.commdpi.com The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. doi.orgnih.gov The potency of different dioxin-like compounds is largely determined by their ability to bind to and activate this receptor.

Ligand Binding Kinetics and Equilibrium Studies

The initial step in the mechanism of action for dioxin-like compounds is binding to the cytosolic AhR. While specific ligand binding kinetics and equilibrium data for this compound are not extensively documented in scientific literature, the principles are well-established from studies of other congeners. The affinity of a ligand for the AhR is a critical determinant of its potency.

Structure-activity relationship (SAR) studies for both polybrominated dibenzo-p-dioxins (PBDDs) and their chlorinated analogs (PCDDs) have consistently shown that the most potent compounds are those with halogen substitutions in the lateral positions (2, 3, 7, and 8). nih.gov The addition of non-lateral substituents or the removal of lateral ones significantly reduces binding affinity and subsequent activity. nih.gov As this compound lacks substitution in these key lateral positions, it is predicted to be a very weak ligand for the AhR compared to congeners like 2,3,7,8-tetrabromodibenzo-p-dioxin (B1210597).

AhR Signaling Pathway Activation

Upon binding of a ligand, the AhR undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. oup.comnih.gov In the nucleus, the ligand-AhR complex dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.comnih.gov This newly formed AHR/ARNT complex is the transcriptionally active form, which then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. nih.gov

This binding initiates the transcription of a battery of genes, often referred to as the "AhR gene battery." doi.org The activation of this pathway by this compound would follow this same sequence of events. However, due to its presumed low binding affinity for the AhR, the concentration required to initiate this signaling cascade would be substantially higher than that for potent, laterally-substituted congeners. The process is also regulated by a negative feedback loop involving the AhR Repressor (AhRR), which competes with the AhR for binding to ARNT, thereby downregulating the transcriptional response. nih.gov

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1)

A primary and well-characterized downstream effect of AhR activation is the potent induction of drug-metabolizing enzymes, particularly Cytochrome P450 1A1 (CYP1A1). doi.orgnih.gov The CYP1A1 gene contains DREs in its promoter region and is highly responsive to activation by the AHR/ARNT complex. nih.gov The induction of CYP1A1 serves as a sensitive biomarker for exposure to AhR agonists. doi.org

While direct studies quantifying the induction of CYP1A1 by this compound are limited, the established mechanism dictates that any AhR agonist will induce this enzyme to some degree. The magnitude of induction is directly related to the compound's potency as an AhR agonist. Therefore, this compound is expected to be a weak inducer of CYP1A1.

In Vitro Toxicological Assessments

In vitro assays are crucial tools for determining the toxicological profile and potency of dioxin-like compounds. These assays provide a controlled environment to measure specific molecular and cellular events following chemical exposure.

Cell-Based Assays for AhR Potency

A variety of cell-based bioassays are used to screen for and quantify the AhR-mediated potency of chemicals. These assays typically use recombinant cell lines, such as rat hepatoma (H4IIE) cells, that have been engineered to contain a reporter gene (e.g., luciferase) under the control of DREs. When an AhR agonist is introduced to these cells, it activates the AhR signaling pathway, leading to the expression of the reporter gene. The amount of light produced by the luciferase reaction is proportional to the AhR-activating potency of the compound.

Although specific data tables for this compound are not available in the reviewed literature, this methodology is standard for determining the relative potency of PBDD congeners. nih.gov The potency is often expressed as a Toxic Equivalency Factor (TEF) or Relative Potency (REP) value, which compares the potency of the compound to that of the reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Given its non-lateral substitution pattern, the REP value for this compound is anticipated to be very low.

Enzyme Induction Measurements (e.g., EROD, AHH)

The induction of CYP1A1 enzyme activity is another key endpoint measured in in vitro toxicological assessments. The most common method is the ethoxyresorufin-O-deethylase (EROD) assay. usgs.govprotocols.io This assay measures the rate at which CYP1A1 metabolizes the substrate 7-ethoxyresorufin into the fluorescent product resorufin. usgs.gov An increase in EROD activity in cells or microsomal fractions following exposure to a compound is a direct measure of CYP1A1 induction. nih.gov Another related assay measures Aryl Hydrocarbon Hydroxylase (AHH) activity. nih.gov

These assays are highly sensitive biomarkers for exposure to dioxin-like compounds. nih.govusgs.gov Research on various PBDDs has demonstrated a clear structure-activity relationship, where laterally substituted congeners are potent inducers of EROD and AHH activity, while non-laterally substituted congeners are significantly less active. nih.gov Although a specific data table detailing the EROD-inducing potency for this compound is not available, it is expected to exhibit weak activity in these functional assays. It is also noted that at high concentrations, the inducing compound itself can act as a competitive inhibitor of the CYP1A1 enzyme, which can complicate the interpretation of EROD assay results. nih.gov

In Vivo Studies on Animal Models

In vivo research on this compound (1,6-DBDD) is exceptionally limited. The majority of toxicological data for brominated dioxins has been generated for the 2,3,7,8-substituted congeners, which are considered the most toxic. Therefore, the following sections summarize the findings for dioxin-like brominated compounds in general, with specific examples from studied congeners. It is important to note that these findings may not be directly applicable to 1,6-DBDD.

Acute and Sub-chronic Toxicity Evaluations

Studies on other brominated dioxins, such as 2,3,7,8-tetrabromodibenzo-p-dioxin (TBDD), have shown these classic dioxin-like effects. For instance, in rodents, the major overt toxic effects of 2,3,7,8-TBDD are observed on the thymus, body weight, and liver. nih.gov

Immunotoxicity and Endocrine Disruption

There is a significant lack of research on the specific immunotoxic and endocrine-disrupting effects of 1,6-DBDD. However, brominated dioxins, in general, are recognized as immunotoxic and as endocrine-disrupting chemicals (EDCs). nih.govnih.gov Their mechanism of action is believed to be similar to that of their chlorinated counterparts, primarily through the activation of the aryl hydrocarbon receptor (AhR). nih.gov

Immunotoxicity:

Studies on other brominated dioxins have demonstrated their potential to suppress the immune system. For example, research on 2,3,7,8-tetrabromodibenzo-p-dioxin (TBDD) and 1,2,3,7,8-pentabromodibenzo-p-dioxin (PeBDD) in mice has shown effects on the immune system. nih.gov TCDD and structurally similar halogenated aromatic hydrocarbons have been shown to cause a broad range of immunological effects in experimental animals, including decreased host resistance to infectious disease and suppressed humoral and cell-mediated immune responses. nih.gov

Endocrine Disruption:

Dioxins and related compounds are known endocrine disruptors that can interfere with hormone biosynthesis, metabolism, and action. nih.gov They can exhibit antiestrogenic and antiandrogenic effects, and also affect thyroid hormone signaling. nih.govnih.gov While specific studies on 1,6-DBDD are lacking, it is plausible that it shares these endocrine-disrupting properties due to its structural similarity to other dioxins.

Reproductive and Developmental Effects

No specific studies on the reproductive and developmental effects of 1,6-DBDD were identified. However, dioxins as a class of compounds are well-documented reproductive and developmental toxicants. nih.govnih.gov These effects are also mediated through the AhR.

Exposure to dioxin-like compounds during critical developmental windows can lead to a range of adverse outcomes, including teratogenic effects such as cleft palate and hydronephrosis, as well as functional deficits that may not be apparent at birth. nih.govnih.gov Studies on TBDD have shown teratogenic effects identical to those caused by 2,3,7,8-TCDD, such as hydronephrosis and cleft palate in mice. nih.gov Dioxins are recognized to decrease fertility, increase prenatal mortality, and cause birth defects. nih.gov

The developing brain is thought to be highly sensitive to dioxins, which can affect a broad range of brain functions. nih.gov

Carcinogenicity and Mutagenicity Studies

There is no specific information available on the carcinogenicity or mutagenicity of 1,6-DBDD from long-term animal studies.

Carcinogenicity:

Dioxins, in general, are not considered to be directly genotoxic carcinogens; instead, they are thought to act as tumor promoters by activating the AhR. nih.gov The International Agency for Research on Cancer (IARC) has classified 2,3,7,8-TCDD as a "known human carcinogen" (Group 1). epa.gov Short-term studies have been conducted on other brominated dioxins. For instance, a permanent cell line established from peritoneal macrophages of mice treated with TBDD was shown to be tumorigenic in athymic nude mice. inchem.org However, long-term carcinogenicity studies on PBDDs/PBDFs have not been conducted. inchem.org

Mutagenicity:

The mutagenic potential of 1,6-DBDD has not been evaluated. Dioxins are generally considered non-mutagenic in standard bacterial reverse mutation assays (Ames test). clinmedjournals.orgosti.govnih.gov Their carcinogenic effects are believed to stem from their ability to promote cell proliferation and inhibit apoptosis, rather than from direct DNA damage. nih.gov

Effects on Specific Organ Systems (e.g., Liver, Teeth, Bones)

Specific studies on the effects of 1,6-DBDD on the liver, teeth, and bones are not available. The information below is based on studies of other dioxin congeners.

Liver:

The liver is a primary target organ for dioxin toxicity. nih.gov Exposure to dioxin-like compounds can lead to a range of hepatic effects, including enzyme induction, steatosis (fatty liver), and, at higher doses, necrosis. nih.govnih.gov Low-dose exposure to a mixture of dioxins has been shown to compromise hepatic homeostasis and accelerate hepatic dysregulation. nih.govnih.gov

Teeth and Bones:

Emerging evidence suggests that dioxins can adversely affect the development of teeth and bones. nih.govnih.gov Exposure to PCDD/Fs during fetal development may impact odontogenesis, particularly enamel formation. nih.govnih.gov In animal studies, developmental dental aberrations have been linked to dioxin exposure. researchgate.net Lactational exposure to TCDD has been shown to affect bone growth, potentially by impairing bone mineralization and shape. nih.gov

Comparative Toxicology with Chlorinated Dioxin Analogues

Direct comparative toxicological studies between 1,6-DBDD and its chlorinated analogues are not available. However, a broader comparison between brominated and chlorinated dioxins reveals several key points.

Generally, 2,3,7,8-substituted brominated congeners are considered to produce a similar spectrum of toxic effects as their chlorinated counterparts, a consequence of their shared mechanism of action through the AhR. nih.gov These effects include the characteristic wasting syndrome, thymic atrophy, reproductive and developmental toxicities, and enzyme induction. nih.gov

The potency of brominated dioxins relative to their chlorinated analogues can vary. Some studies suggest that certain brominated dioxins can be as potent or even more potent than their chlorinated counterparts in eliciting certain toxic responses. For example, in an in vivo immunotoxicity study, TBDD showed identical effects to TCDD on a per weight basis for all endpoints examined. nih.gov

The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of complex mixtures of dioxin-like compounds. While TEFs have been established for many chlorinated dioxins and furans, the database for brominated analogues is less complete. nih.gov However, there is a general consensus that from a qualitative point of view, the toxic effects are similar. nih.gov

Advanced Analytical Methodologies for 1,6 Dibromodibenzo P Dioxin

Mass Spectrometric Detection and Quantification

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is the gold standard for the analysis of dioxins and related halogenated compounds. waters.com This technique offers exceptional selectivity and sensitivity, which are paramount for differentiating dioxin congeners and detecting them at the ultra-trace levels typically found in environmental and biological samples. waters.comalsglobal.eu

The core principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the analyte, distinguishing it from co-eluting interferences that may have the same nominal mass but a different exact mass. For the analysis of 1,6-Dibromodibenzo-p-dioxin, HRMS instruments, such as double-focusing magnetic sector mass spectrometers, are operated at a resolving power of 10,000 or greater. alsglobal.eu This high resolution is necessary to separate the analyte signal from the background matrix, ensuring unambiguous identification and quantification.

HRGC/HRMS methods, such as U.S. EPA Method 1613B for chlorinated dioxins, provide a framework that is adapted for brominated congeners. alsglobal.eu The methodology involves sample extraction, extensive cleanup to remove interfering substances, and finally, injection into the GC-HRMS system. nih.gov The high selectivity of this method minimizes the risk of false positives, making it an optimal choice for regulatory compliance and in-depth scientific research. alsglobal.eu

Table 1: Key Performance Characteristics of HRGC/HRMS for Dioxin Analysis

| Parameter | Typical Value/Characteristic | Reference |

|---|---|---|

| Instrumentation | Double Focusing Magnetic Sector Mass Spectrometer | alsglobal.eu |

| Resolution | ≥ 10,000 | alsglobal.eu |

| Ionization Mode | Electron Impact (EI) | waters.com |

| Selectivity | High; capable of separating congeners from matrix interference | alsglobal.eu |

| Sensitivity | Ultra-trace levels (pg/g or lower) | alsglobal.eunih.gov |

| Application | Definitive identification and quantification | nih.gov |

Electron Impact-Selective Ion Monitoring (EI-SIM)

Electron Impact (EI) is the most common ionization technique used in conjunction with mass spectrometry for dioxin analysis. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. This process creates a unique mass spectrum for each compound, which acts as a chemical fingerprint.

For enhanced sensitivity and selectivity when analyzing trace contaminants like this compound, the mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode. publications.gc.ca Instead of scanning the entire mass range, the instrument is set to detect only a few specific m/z values corresponding to the characteristic ions of the target analyte and its labeled internal standard. By focusing on these specific ions, the signal-to-noise ratio is significantly improved, allowing for much lower detection limits compared to a full-scan acquisition.

The selection of ions for SIM is based on the fragmentation pattern of this compound. Typically, the molecular ion cluster is monitored. For brominated compounds, this cluster is distinctive due to the natural isotopic abundance of bromine (79Br and 81Br). Monitoring the correct ions at their expected isotopic abundance ratio provides a high degree of confidence in the identification of the target compound.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for the quantification of chemical compounds. rsc.org It is considered a primary ratio method of measurement and is essential for validating reference materials and ensuring the accuracy of routine analytical methods. rsc.orgresearchgate.net

The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (e.g., 13C12-1,6-Dibromodibenzo-p-dioxin) to the sample before any extraction or cleanup steps. This labeled compound, often referred to as an internal standard or "spike," is chemically identical to the native analyte ("native") and therefore behaves identically throughout the entire analytical procedure. Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard.

Quantification is achieved by measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard using a mass spectrometer. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy, as the ratio measurement is independent of sample matrix effects and analyte recovery. nist.gov This approach effectively corrects for procedural losses and variations, leading to highly reliable and defensible data. rsc.org

Bioanalytical Screening Methods (e.g., CALUX Assays)

While instrumental methods like HRGC/HRMS provide definitive quantification, they can be time-consuming and expensive for analyzing large numbers of samples. Bioanalytical screening methods offer a more rapid and cost-effective approach to prioritize samples for further chemical analysis. vliz.beresearchgate.net

The Chemically Activated Luciferase Expression (CALUX) assay is a widely used in-vitro bioassay for detecting and relatively quantifying dioxins and dioxin-like compounds. vliz.bedioxins.com This method is based on the mechanism of action of these compounds, which involves binding to and activating the Aryl hydrocarbon Receptor (AhR), a ligand-dependent transcription factor. dioxins.com

In the CALUX assay, genetically modified cells (often a rat or mouse hepatoma cell line) are used. researchgate.netnih.gov These cells contain a stably integrated firefly luciferase reporter gene, the expression of which is under the control of the AhR. vliz.be When an AhR-activating compound like this compound is present in a sample extract and introduced to the cells, it binds to the AhR. dioxins.com This complex then activates the transcription of the luciferase gene, leading to the production of the luciferase enzyme. The amount of light produced upon the addition of a substrate is proportional to the concentration of AhR-activating compounds in the sample. dioxins.com

The results of the CALUX assay are typically expressed as Bioanalytical Equivalents (BEQ), which represent the total dioxin-like activity of the sample relative to a reference compound, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dioxins.com Samples that show a high response in the CALUX assay can then be flagged for confirmatory analysis by HRGC/HRMS.

Table 2: Comparison of Analytical and Bioanalytical Methods

| Feature | HRGC/HRMS with Isotope Dilution | CALUX Bioassay |

|---|---|---|

| Principle | Physicochemical detection and quantification | Biological response (AhR activation) |

| Output | Congener-specific concentrations (e.g., pg/g) | Total dioxin-like activity (BEQ) |

| Specificity | Very high; identifies individual compounds | Lower; responds to all AhR agonists in the mixture |

| Throughput | Lower | Higher |

| Cost | Higher | Lower |

| Primary Use | Confirmatory analysis, regulatory compliance | Screening, sample prioritization |

Quality Assurance and Quality Control in Analysis

A comprehensive QA/QC program for dioxin analysis includes several key elements:

Method Blanks: A method blank (an analyte-free matrix) is processed alongside the samples to monitor for potential contamination introduced during the analytical procedure.

Certified Reference Materials (CRMs): Analyzing a CRM with a known concentration of the target analyte helps to assess the accuracy and bias of the analytical method. alsglobal.eu

Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known amount of the analyte. Its analysis verifies the method's performance and the laboratory's ability to achieve accurate results.

Isotope-Labeled Standards: As described under Isotope Dilution Mass Spectrometry, the use of labeled internal standards added before extraction is crucial for accurate quantification by correcting for recovery losses. Recovery of these standards must fall within specified limits (e.g., 40-130%).

Calibration: The instrument must be calibrated using a series of standards to establish a linear response range. Ongoing calibration verification checks ensure the instrument's stability throughout the analytical run.

Data Quality Objectives (DQOs): Before analysis begins, DQOs are established to define the required data quality, including detection limits, precision, and accuracy, to meet the project's goals. epa.gov

Interlaboratory Comparisons: Participation in proficiency testing or interlaboratory comparison studies provides an external measure of a laboratory's performance against its peers. nih.gov

By implementing these QA/QC measures, laboratories can ensure that the data generated for this compound are of known and acceptable quality, suitable for their intended purpose in environmental and health assessments. epa.govresearchgate.net

Risk Assessment and Regulatory Considerations for 1,6 Dibromodibenzo P Dioxin

Toxic Equivalency Factor (TEF) Concept Application to PBDDs

The Toxic Equivalency Factor (TEF) concept is a cornerstone in the risk assessment of dioxin-like compounds. nih.gov This methodology facilitates the evaluation of complex mixtures of these compounds by expressing their toxicity in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Each dioxin-like compound is assigned a TEF value, which represents its toxicity relative to TCDD. The total toxic equivalency (TEQ) of a mixture is then calculated by summing the products of the concentration of each compound and its respective TEF.

A joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation in 2011 evaluated the inclusion of brominated analogues of dioxin-like compounds, including PBDDs, into the TEF scheme. nih.gov The expert panel concluded that PBDDs could significantly contribute to the total TEQ in daily human background exposure. nih.gov

The derivation of TEFs is a complex process based on a comprehensive review of available toxicological data. For a compound to be included in the TEF concept, it must exhibit structural similarity to polychlorinated dibenzo-p-dioxins or polychlorinated dibenzofurans, bind to the aryl hydrocarbon receptor (AhR), elicit AhR-mediated biochemical and toxic responses, and be persistent and accumulate in the food chain.

For PBDDs, the mammalian Relative Potency (REP) database is limited compared to their chlorinated counterparts. nih.gov However, available data indicate that the REPs for PBDDs generally align with those of their chlorinated analogues, typically within one order of magnitude. nih.gov Studies on rainbow trout early life stage mortality have been used to calculate fish-specific TEFs for some PBDD congeners. nih.gov For instance, in one such study, 2,3,7,8-tetrabromodibenzo-p-dioxin (B1210597) (2,3,7,8-TBDD) was found to be more potent than 2,3,7,8-TCDD, while other PBDDs were either equipotent or less potent than their identically substituted chlorinated counterparts. nih.gov Another study using a human-relevant reporter gene assay found that PBDDs are potent activators of the human AhR, and in many cases, were as potent as their chlorinated analogues. researchgate.net

The validation of these TEFs involves ongoing research and data collection. The additivity of toxic effects for different PBDD congeners has been supported by studies on rainbow trout, which is a key assumption of the TEF concept.

Recognizing the potential contribution of PBDDs to the total dioxin-like toxicity, the WHO-UNEP expert panel recommended the use of interim TEF values for brominated congeners that are similar to those of their chlorinated analogues for the purpose of human risk assessment. nih.gov This recommendation was made pending the availability of more detailed toxicological data for PBDDs. nih.gov The omission of PBDDs from the TEQ calculation could lead to a significant underestimation of the cumulative toxicity and associated risks. nih.gov

The following table presents the interim TEF values for selected PBDDs, based on the values for their chlorinated analogues as established by the WHO.

| Compound | Interim WHO-TEF (2005) |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 1 |

| 1,2,3,7,8-Pentabromodibenzo-p-dioxin (PeBDD) | 1 |

| 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (HxBDD) | 0.1 |

| 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin (HxBDD) | 0.1 |

| 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin (HxBDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (HpBDD) | 0.01 |

| Octabromodibenzo-p-dioxin (OBDD) | 0.0003 |

Data sourced from the WHO's re-evaluation of human and mammalian TEFs for dioxins and dioxin-like compounds, with the understanding that these are interim values for PBDDs.

Environmental Exposure Assessment

PBDDs, including 1,6-Dibromodibenzo-p-dioxin, are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. inchem.org A significant source of PBDDs in the environment is the thermal degradation of brominated flame retardants (BFRs), which are widely used in consumer products. iaeg.com

Environmental monitoring has detected PBDDs in various matrices, including air, soil, sediment, and food. inchem.orgnih.gov A study of air samples collected around industrial parks in Jiangsu, China, found concentrations of total PBDD/Fs ranging from 1324.26 to 2080.98 fg/m³. nih.gov The primary route of human exposure to PBDDs is through the diet, with foods of animal origin, such as meat, dairy products, fish, and shellfish, being the main contributors. who.int Indoor dust can also be a significant source of exposure, particularly for toddlers. nih.gov

Human Health Risk Evaluation

The evaluation of human health risks from exposure to this compound and other PBDDs is based on their dioxin-like mechanism of toxicity. These compounds exert their effects by binding to the AhR, which can lead to a range of adverse health outcomes, including reproductive and developmental problems, damage to the immune system, interference with hormones, and cancer. who.int

The toxicological profile of PBDDs is considered to be similar to that of their chlorinated analogues. nih.gov Studies in laboratory animals have shown that 2,3,7,8-substituted brominated congeners produce a similar spectrum of toxic effects as TCDD, including impacts on the thymus, body weight, and liver, as well as teratogenic effects. nih.gov

Human health risk assessments for PBDDs often utilize the TEF/TEQ methodology to estimate the total dioxin-like toxicity of environmental and dietary exposures. nih.gov Dietary intake studies have suggested that for some population groups, particularly young children, the intake of PBDDs may contribute to an exceedance of the tolerable weekly intake for dioxin-like compounds. nih.gov A risk assessment of PBDD/Fs in the atmosphere around industrial areas in China indicated potential carcinogenic risks to local residents through inhalation. nih.gov

Regulatory Frameworks and International Conventions (e.g., Stockholm Convention)

The global regulation of persistent organic pollutants (POPs) is primarily governed by the Stockholm Convention. wikipedia.org This international treaty aims to eliminate or restrict the production and use of POPs. wikipedia.org

In recent years, there has been a growing international consensus on the need to address the risks posed by PBDDs. A proposal has been put forward to list polyhalogenated dibenzo-p-dioxins and dibenzofurans, which includes PBDDs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans, in Annex C of the Stockholm Convention. iaeg.com Annex C focuses on the unintentional production of listed chemicals, with the goal of their continuing minimization and, where feasible, ultimate elimination. pops.int

Future Research Directions and Emerging Issues for 1,6 Dibromodibenzo P Dioxin

Elucidating Undiscovered Biogenic Pathways

While anthropogenic sources like waste incineration and e-waste recycling are known contributors of PBDDs, there is growing evidence suggesting the existence of natural formation pathways. researchgate.netnih.gov The geographical and temporal distribution of certain PBDDs in biota from the Baltic Sea does not align with patterns typically associated with industrial or combustion sources, pointing towards potential biogenic origins. nih.gov

Research has demonstrated that bromoperoxidase enzymes, which are naturally present in marine systems, can mediate the oxidative coupling of naturally abundant precursors like 2,4,6-tribromophenol. nih.gov This enzymatic process has been shown to form various PBDD congeners, including 1,3,6,8-tetrabromodibenzo-p-dioxin (B13652457) (1,3,6,8-TeBDD) and several tribromodibenzo-p-dioxins (TrBDDs). nih.gov The formation of these compounds supports the theory that at least some PBDDs found in the environment are formed from natural precursors. nih.gov

Future research must focus on:

Identifying specific enzymatic systems capable of producing the 1,6-Dibromodibenzo-p-dioxin congener.

Investigating a wider range of potential natural precursors beyond 2,4,6-tribromophenol.

Quantifying the contribution of biogenic pathways to the total environmental load of PBDDs in various ecosystems.

Exploring the environmental conditions (e.g., pH, temperature, substrate availability) that favor the biogenic formation of different PBDD congeners.

Comprehensive Toxicological Profiling of Less Studied Congeners

The toxicological database for PBDDs, particularly for less-studied congeners like this compound, is significantly limited compared to that for polychlorinated dibenzo-p-dioxins (PCDDs). researchgate.netnih.gov However, available literature consistently suggests that PBDDs exhibit similar toxicity profiles to their chlorinated analogues, acting through the same aryl hydrocarbon receptor (AhR) mediated mechanism. researchgate.netbohrium.com This implies potential for a wide range of adverse health effects, including immunotoxicity, developmental and reproductive toxicity, and carcinogenicity. researchgate.netresearchgate.net

In 2011, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) consultation recommended using the same interim Toxic Equivalency Factor (TEF) values for brominated congeners as for their chlorinated analogues for human risk assessment, pending more detailed data. nih.gov Studies on fish have shown that 2,3,7,8-substituted brominated dibenzofurans can cause typical dioxin-like effects, and some mixed-halogenated congeners may have a higher toxicity potential than the benchmark chlorinated compound, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). ehime-u.ac.jp

Key areas for future toxicological research include:

In vivo and in vitro studies to determine the specific relative potencies (REPs) and TEFs for individual PBDD congeners, including this compound.

Comparative toxicology to understand the influence of bromine versus chlorine substitution on toxicokinetics and toxicodynamics. researchgate.net

Investigation of non-AhR mediated toxicities and other potential mechanisms of action.

Assessment of the toxicity of complex mixtures of PBDDs and other halogenated dioxins as they occur in the environment. researchgate.net

Table 1: Relative Potency (REP) of Select Brominated/Mixed-Halogenated Dibenzofurans in Japanese Medaka

| Compound | REP based on Water Concentration (REPwater) | REP based on Egg Concentration (REPegg) |

|---|---|---|

| 2-chloro-3,7,8-tribromodibenzofuran | 3.3 | 4.6 |

| 2,3,7,8-tetrabromodibenzofuran | 0.85 | 0.92 |

| 2,3,4,7,8-pentabromodibenzofuran | 0.053 | 0.55 |

| 1,2,3,7,8-pentabromodibenzofuran | 0.0091 | 0.19 |

This table is based on data for dibenzofurans and illustrates the variance in toxicity among congeners. Similar comprehensive data for dibenzo-p-dioxins like 1,6-DBDD are needed. Data sourced from a study on the early-life stage of Japanese medaka. ehime-u.ac.jp

Advanced Modeling of Environmental Fate and Transport

Predicting the environmental behavior of this compound requires sophisticated environmental fate and transport models. nih.govresearchgate.net These models use the physicochemical properties of a compound to simulate its movement and transformation in the environment. epa.gov For PBDDs, key properties include low water solubility, low volatility, and a high affinity for organic matter and particulates, which means they are persistent and tend to partition to soil, sediment, and biota. epa.govnih.gov

Multimedia environmental fate models, often based on the fugacity concept, are used to estimate the distribution and mass fluxes of dioxin-like compounds between environmental compartments like air, water, soil, and sediment. nih.gov Such models have shown that for related compounds, major pathways include atmospheric deposition to soil and water, followed by degradation primarily in soil and sediment. nih.gov Future modeling efforts for PBDDs should focus on:

Developing and validating specific models for PBDDs that account for the unique properties conferred by bromine atoms.

Integrating biogenic and anthropogenic emission sources into a comprehensive emission inventory to improve model accuracy. nih.gov

Modeling bioaccumulation and biomagnification through food chains to better predict exposure risks for wildlife and humans. epa.gov

Simulating the long-range transport of PBDDs to understand their global distribution patterns.

Development of Novel Remediation and Mitigation Strategies

The remediation of sites contaminated with dioxins, including PBDDs, is challenging due to their persistence and strong binding to soil and sediment matrices. clu-in.org While few technologies have been specifically developed for PBDDs, strategies used for chlorinated dioxins are considered applicable.

Established technologies often rely on thermal destruction. clu-in.org Incineration at very high temperatures (>1200°C) is effective but can be energy-intensive. clu-in.org Thermal desorption operates at lower temperatures to vaporize contaminants from soil for subsequent destruction. clu-in.org Other approaches include vitrification, which immobilizes the contaminants in a glassy matrix. clu-in.org

Emerging and more sustainable technologies are a key area of research. rsc.org

Bioremediation and Phytoremediation: These techniques use microorganisms or plants to degrade or sequester dioxins and are less energy-intensive, though their field effectiveness is still under assessment. clu-in.orgnih.gov

Chemical Dechlorination/Dehalogenation: This process uses chemical reagents to remove halogen atoms, converting the dioxins into less toxic compounds. princeton.edu

Advanced Oxidation Processes: Techniques like using nanomaterials or high-power ultrasound show promise for the chemical destruction of dioxins without producing harmful byproducts. rsc.orgnsw.gov.au

Activated Carbon Application: Adding activated carbon to soil or sediment can reduce the bioavailability of dioxins, mitigating their entry into the food chain. clu-in.org

Table 2: Overview of Remediation Technologies for Dioxin-Contaminated Soil

| Technology | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Incineration | High-temperature thermal destruction. clu-in.org | High destruction efficiency for a wide range of organic contaminants. princeton.edu | High energy consumption; potential for public concern. clu-in.orgclu-in.org |

| Thermal Desorption | Heating to vaporize contaminants from soil for separate treatment. clu-in.org | Effective for various organic compounds, including dioxins. princeton.edu | Requires a secondary treatment unit for the off-gas. princeton.edu |

| Bioremediation | Use of microorganisms to break down contaminants. nih.gov | Potentially lower cost and more sustainable; in-situ application possible. nih.gov | Can be slow; effectiveness is site-specific and still under research. clu-in.org |

| Chemical Dehalogenation | Chemical reaction to remove halogen atoms, reducing toxicity. princeton.edu | Can be effective for chlorinated and brominated compounds. princeton.edu | May need to be combined with other technologies for mixed waste. princeton.edu |

| Ultrasound | High-power ultrasound creates conditions for chemical destruction. nsw.gov.au | Green technology with low energy use and no harmful byproducts detected. nsw.gov.au | Still in the research and development phase; effectiveness may vary with soil type. nsw.gov.au |

Human Epidemiological Studies and Long-term Health Impacts

There is a significant gap in knowledge regarding human exposure to PBDDs and their long-term health effects. researchgate.netnih.gov Most epidemiological data on dioxins come from studies of populations exposed to chlorinated dioxins (PCDDs) through industrial accidents or occupational settings. nih.govnih.gov These studies have associated PCDD exposure with a range of health issues, including cancer, reproductive and developmental problems, immunotoxicity, and cardiovascular disease. wikipedia.orgwho.intexlibrisgroup.com

Given the similar toxicological profiles, it is presumed that PBDDs could cause similar long-term health impacts. researchgate.netbohrium.com However, direct epidemiological evidence is lacking. The general population is exposed to PBDDs primarily through diet, with food of animal origin being a significant source. nih.gov Specific populations, such as workers at informal e-waste recycling sites, may face higher exposure levels. researchgate.net

Future research priorities must include:

Developing biomonitoring programs to accurately assess the body burden of PBDDs in the general population and in highly exposed groups.

Conducting longitudinal epidemiological studies to investigate potential associations between PBDD exposure and health outcomes like cancer, endocrine disruption, and neurodevelopmental effects. nih.gov

Characterizing exposure sources to identify key pathways and inform public health interventions. who.int

Studying the combined health effects of exposure to complex mixtures of PBDDs, PCDDs, and other persistent organic pollutants. nih.gov

Q & A

Q. What analytical methods are recommended for detecting 1,6-Dibromodibenzo-P-dioxin in environmental samples?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for detecting halogenated dioxins. Isotope dilution techniques improve accuracy by correcting for matrix interferences and recovery losses . For environmental matrices (e.g., air, soil), sample preparation should include Soxhlet extraction, followed by cleanup using multilayer silica gel and activated carbon columns to remove co-eluting contaminants .

Q. What are the primary environmental sources of this compound?

Major emission sources include:

- Thermal processes : Waste incineration (particularly electronic waste) and metallurgical industries .

- Secondary formation : Photochemical degradation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in sunlight-exposed environments .

- Historical contamination : Legacy brominated flame retardants in landfills .

Q. How can researchers ensure sample stability and homogeneity in this compound studies?

Conduct pre-experimental homogeneity tests using ANOVA to assess within-batch variability. Store samples in amber glass vials at –20°C to prevent photodegradation and volatilization. For long-term stability, perform repeated analyses over 6–12 months and calculate relative standard deviations (RSDs) to validate storage conditions .

Advanced Research Questions

Q. How can discrepancies in toxic equivalency factors (TEQs) for this compound be resolved across studies?

TEQ contradictions often arise from:

- Assay selection : Use in vitro reporter gene assays (e.g., DR-CALUX) alongside computational toxicology models to cross-validate Ah receptor binding affinities .

- Isomer-specific toxicity : Prioritize congener-specific analysis rather than relying on total brominated dioxin measurements, as substitution patterns (e.g., 1,6 vs. 2,7 isomers) significantly alter toxicity .

Q. What statistical frameworks are optimal for reconciling contradictory data on this compound bioaccumulation?

Apply Bayesian hierarchical modeling to integrate datasets with varying detection limits and spatial-temporal biases. For example, use Markov chain Monte Carlo (MCMC) methods to estimate censored values (e.g., non-detects) and quantify uncertainty in bioaccumulation factors (BAFs) .

Q. How can experimental designs address challenges in quantifying this compound formation pathways?

Adopt a fractional factorial design to isolate variables influencing formation, such as:

Q. What methodologies improve the reliability of this compound risk assessments in human cohorts?

Combine biomonitoring (e.g., serum lipid analysis) with PBPK modeling (physiologically based pharmacokinetic) to account for metabolic clearance rates. Validate models using longitudinal data from occupationally exposed populations .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.